molecular formula C11H15N3O B1399251 N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide CAS No. 1316222-92-0

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Cat. No. B1399251
M. Wt: 205.26 g/mol
InChI Key: KXXGVFHDPJISCN-UHFFFAOYSA-N
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Description

“N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold used in medicinal chemistry to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The pyrrolidine ring in “N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Biological Evaluation in Antidepressant and Nootropic Agents

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancement) activities. Certain compounds within this class exhibited significant antidepressant activity in animal models, suggesting their potential use in the treatment of depression. Additionally, these compounds demonstrated nootropic effects, indicating possible applications in enhancing cognitive functions (Thomas et al., 2016).

Synthesis of N-Alkyl Derivatives

Research has been conducted on the synthesis of N-alkyl derivatives of 4-chloro-2-pyridine carboxamide, which is structurally related to N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide. These studies are fundamental for understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Pan Qing-cai, 2011).

Metabolism of Nicotinic Acid

Studies on the metabolism of nicotinic acid in humans and animals identified N-methyl-4-pyridone-5-carboxamide as a major urinary metabolite. Understanding the metabolism of such compounds can be crucial for developing drugs based on nicotinic acid and related structures (Chang & Johnson, 1961).

Development of Glycine Transporter 1 Inhibitors

Compounds structurally related to N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1). These findings are significant in the context of developing new treatments for neurological disorders, as GlyT1 plays a crucial role in the regulation of glycine levels in the nervous system (Yamamoto et al., 2016).

Future Directions

The future directions in the research of pyrrolidine compounds include the design of new pyrrolidine compounds with different biological profiles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGVFHDPJISCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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